molecular formula C11H18N4O2 B6641230 (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone

(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone

Cat. No. B6641230
M. Wt: 238.29 g/mol
InChI Key: YFSTVZCRWUUVLV-UHFFFAOYSA-N
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Description

(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone is a chemical compound that has gained significant attention in the scientific research community. This compound has shown promising results in various biochemical and physiological experiments.

Scientific Research Applications

(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone has been extensively studied for its potential applications in various scientific research fields. This compound has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology. It has been used as a tool compound to study the mechanism of action of various enzymes and proteins. Additionally, it has been used as a lead compound in drug discovery programs targeting various diseases such as cancer, Alzheimer's disease, and diabetes.

Mechanism of Action

The mechanism of action of (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins such as acetylcholinesterase, β-secretase, and glycogen synthase kinase-3β. Additionally, it has been shown to activate the peroxisome proliferator-activated receptor γ (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone has been shown to have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to reduce amyloid-β (Aβ) levels in the brain of animal models of Alzheimer's disease. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone in lab experiments include its high potency and selectivity towards its target enzymes and proteins. Additionally, it has been shown to have good pharmacokinetic properties, making it a suitable lead compound for drug discovery programs. The limitations of using this compound in lab experiments include its complex synthesis method and limited availability.

Future Directions

There are several future directions for the research on (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone. One direction is to further study its mechanism of action and identify its target proteins and enzymes. Additionally, further research is needed to explore its potential therapeutic applications in various diseases. Furthermore, the synthesis method of this compound can be optimized to improve its yield and make it more accessible for researchers. Overall, (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone has shown promising results in various scientific research fields, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone is a complex process that involves several steps. The starting material for this synthesis is 3-methyl-1-butanol, which is reacted with sodium azide to form 3-methyl-1-azidobutane. This intermediate is then reacted with ethyl acetoacetate to form 3-methyl-1-(1-oxo-2-propenyl)azetidin-2-one. The final step involves the reaction of this intermediate with 1-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde to form the desired product.

properties

IUPAC Name

(3-hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-8(2)3-4-15-7-10(12-13-15)11(17)14-5-9(16)6-14/h7-9,16H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSTVZCRWUUVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(N=N1)C(=O)N2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone

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